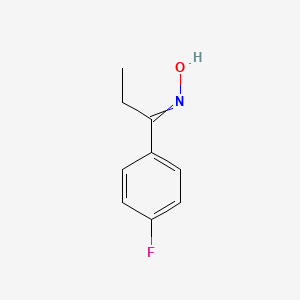

1-(4-Fluorophenyl)propan-1-one oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

N-[1-(4-fluorophenyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C9H10FNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3 |

InChI Key |

BIJMVPFMARFJRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl Propan 1 One Oxime and Analogues

Conventional Condensation Approaches

The most established route to oxime formation involves the direct reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.org This method is widely employed for its reliability and straightforwardness in producing both aldoximes and ketoximes. researchgate.net

The general mechanism involves two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration. researchgate.net The initial nucleophilic addition of hydroxylamine to the carbonyl group is followed by the acid-catalyzed elimination of water to yield the final oxime product. nih.gov

The efficiency of oxime synthesis is highly dependent on the reaction conditions, with catalysts playing a crucial role in enhancing reaction rates and yields. numberanalytics.comnumberanalytics.com Both acid and base catalysis are employed, and the choice of solvent can significantly impact the outcome.

Potassium hydrogen phthalate (B1215562) (KHP) has been identified as an effective catalyst for the synthesis of aryl ketoximes. researchgate.net KHP is a primary standard in analytical chemistry due to its stability, non-hygroscopic nature, and high purity. wikipedia.orgriccachemical.com It functions as a weak acid, providing the necessary protons to facilitate the reaction. wikipedia.org Studies have demonstrated that the condensation of aryl ketones with hydroxylamine hydrochloride in ethanol (B145695) under conventional heating, catalyzed by KHP, can produce yields exceeding 75%. researchgate.net Its utility as a stable and easily handled acidic salt makes it a practical choice for catalyzing oximation reactions. wikipedia.org

The formation of oximes is subject to both general acid and base catalysis. ijprajournal.com The reaction rate is highly pH-dependent. numberanalytics.comresearchgate.net

Acid Catalysis : The reaction is typically optimal under weakly acidic conditions, often in a pH range of 4 to 5. researchgate.netacs.org Acid catalysis works by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.comnih.gov However, at very low pH, the hydroxylamine, being a nitrogen base, becomes protonated (NH3OH+). This protonated form is not nucleophilic, which slows down or halts the reaction. researchgate.netnih.gov

Base Catalysis : Bases such as pyridine (B92270), triethylamine, or sodium acetate (B1210297) are frequently added to the reaction mixture. yccskarad.comnih.govchemicalbook.com Their primary role is often to neutralize the HCl generated when using hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction. nih.govorgsyn.org Some bases, particularly aromatic amines like aniline, can also act as nucleophilic catalysts. nih.govacs.org Aniline accelerates the reaction by forming a protonated Schiff base intermediate, which facilitates a more rapid transamination to the oxime product. rsc.org

| Catalyst Type | Example Catalyst | Function | Optimal pH | Reference |

|---|---|---|---|---|

| Acid | HCl, Natural Acids | Protonates carbonyl oxygen, increasing electrophilicity. | ~4-5 | numberanalytics.comijprajournal.com |

| Base (Non-nucleophilic) | Pyridine, Sodium Acetate | Neutralizes HCl from hydroxylamine hydrochloride. | Weakly acidic to neutral | yccskarad.comnih.gov |

| Base (Nucleophilic) | Aniline, p-Phenylenediamine | Forms a reactive Schiff base intermediate. | 4-7 | nih.govacs.org |

| Acidic Salt | Potassium Hydrogen Phthalate (KHP) | Provides a stable source of protons. | Weakly acidic | researchgate.net |

The choice of solvent is a critical parameter in optimizing oxime synthesis. numberanalytics.com Alcohols such as ethanol or methanol (B129727) are commonly used solvents, often with refluxing to decrease the reaction time. nih.govorgsyn.org Water can also be an effective solvent, partly due to its high dielectric constant which helps to stabilize the transition state. numberanalytics.com However, the solubility of organic substrates like 1-(4-fluorophenyl)propan-1-one can be limited in purely aqueous media. researchgate.net

Research has shown varied effects of different solvents. For instance, in one study analyzing propyl-oxime formation, hexane (B92381) was found to be a better dispersing reagent than methanol or ethanol. researchgate.net This suggests that solvent polarity can significantly influence reaction efficiency. researchgate.net In some cases, solvent-free methods have been developed, which not only align with the principles of green chemistry but can also offer advantages in terms of yield, selectivity, and simplified procedures. nih.govnih.gov

Catalytic Enhancements and Reaction Conditions

Advanced Synthetic Strategies Towards Fluorinated Oximes

Beyond conventional methods, several advanced strategies have been developed to synthesize oximes, including those containing fluorine atoms. These methods often offer improvements in reaction time, yield, and environmental impact.

Microwave and Ultrasound Irradiation : The use of microwave irradiation has been shown to significantly accelerate the oximation of aldehydes and ketones with hydroxylamine hydrochloride, often under solvent-free conditions. nih.gov This technique can reduce reaction times from hours to mere minutes. nih.gov Similarly, sonication (ultrasound) has been reported as an efficient method for synthesizing oximes in ethanol, leading to high yields and short reaction times. nih.gov

Grindstone Chemistry : A solventless "grindstone" method, involving the grinding of reactants (ketone, hydroxylamine hydrochloride, and a catalyst like Bi2O3) in a mortar and pestle, has been demonstrated as a rapid and efficient green chemistry approach for oxime synthesis. nih.gov

Synthesis from Non-Carbonyl Precursors : Oximes can be synthesized from starting materials other than aldehydes and ketones. Methods include the aerobic oxidation of primary benzylamines and the reduction of nitroalkenes. organic-chemistry.org

Fluorinative Rearrangements : For fluorinated analogues, advanced strategies can involve the direct incorporation of fluorine. For example, the reaction of cyclic ketoximes with diethylaminosulfur trifluoride (DAST) can lead to an efficient synthesis of fluorinated carbonitriles through a fluorinative α-cleavage. tandfonline.com More recently, a modified Beckmann rearrangement using sulfonyl imidazolium (B1220033) fluoride (B91410) (SIF) has been developed to convert ketoximes into imidoyl fluorides, which are valuable precursors for other nitrogen-containing compounds like amidines and imidates. rsc.org These advanced methods highlight the versatility of oxime chemistry in the synthesis of complex fluorinated molecules. researchgate.netijournals.cn

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol/methanol with a base catalyst. | Well-established, reliable. | nih.govnih.gov |

| Microwave Irradiation | Solvent-free or in a polar solvent. | Rapid reaction times, high efficiency. | nih.gov |

| Ultrasound (Sonication) | In ethanol with anhydrous sodium sulfate. | Short reaction times, high yields. | nih.gov |

| Grindstone Chemistry | Solvent-free grinding with a catalyst (e.g., Bi2O3). | Environmentally friendly, simple procedure. | nih.gov |

| Modified Beckmann Rearrangement | Reaction of oxime with SIF to form imidoyl fluoride. | Creates versatile fluorinated intermediates. | rsc.org |

Visible-Light-Promoted Fluoroalkylation and Oxime Generation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.com This strategy is particularly relevant for the synthesis of fluorinated compounds and for the generation of reactive intermediates involved in oxime formation.

While a direct one-step visible-light-promoted synthesis combining fluoroalkylation and oximation to yield 1-(4-fluorophenyl)propan-1-one oxime is not extensively documented, the principles of photocatalysis can be applied to both key transformations. For instance, visible-light-induced reactions have been successfully employed for the synthesis of oxime esters through multicomponent reactions of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, using eosin (B541160) Y as a photocatalyst. rsc.orgnih.govrsc.org This demonstrates the feasibility of forming the oxime or a derivative under photochemical conditions.

Separately, photocatalytic methods for the fluorination of organic molecules are well-established. These reactions often involve the generation of fluorine radicals or other reactive fluorine species that can be incorporated into a variety of substrates. researchgate.netmdpi.com For example, a decatungstate photocatalyst has been used for the direct fluorination of unactivated C-H bonds. researchgate.net It is conceivable that a multi-step, one-pot sequence could be designed where a photocatalytic fluorination is followed by a photocatalyzed oximation, or vice-versa.

Recent advancements have also shown the transformation of nitroalkanes into oximes, nitrones, and hydroxylamines using visible light and an organocatalyst like 4CzIPN. nih.gov This metal-free approach is broad in scope and tolerates various functional groups, highlighting the potential for synthesizing complex oximes under mild photochemical conditions. nih.gov The incorporation of a fluorine atom could be envisioned either in the nitroalkane starting material or through a subsequent photocatalytic fluorination step.

The general principle of using visible light to cage and release functional groups has also been explored with oximes. nih.govrsc.org In these instances, the oxime moiety acts as a photocage, and its cleavage under visible light restores a carbonyl group. nih.govrsc.org This photodeoximation reaction underscores the light-sensitive nature of the oxime functional group, which can be exploited in synthetic design.

Table 1: Examples of Visible-Light-Promoted Reactions Relevant to Oxime Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Oxime Ester Synthesis | Aldehydes, Aniline, NHPI Esters | Eosin Y, Blue LEDs | Oxime Esters |

| Nitroalkane to Oxime | Nitroalkanes | 4CzIPN, Amines, Visible Light | Oximes |

| C-H Fluorination | Aromatic/Aliphatic Compounds | Decatungstate photocatalyst, N-fluorobenzenesulfonimide | Fluorinated Compounds |

Metal-Catalyzed Pathways for Oxime Synthesis

Metal catalysts play a significant role in modern organic synthesis, offering efficient and selective routes to a wide array of functional groups, including oximes. researchgate.net While the classical synthesis of oximes from ketones and hydroxylamine does not strictly require a metal catalyst, metal-based systems can offer advantages in terms of reaction rates, yields, and functional group tolerance, particularly in more complex synthetic sequences.

Rhodium catalysts, for example, have been extensively studied for their ability to catalyze a variety of transformations involving nitrogen-containing compounds. Rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes has been reported. acs.orgnyu.edu This reaction proceeds through a redox-neutral sequence involving C-H vinylation and C-N bond formation, where the N-O bond of the oxime derivative acts as an internal oxidant. acs.orgnyu.edu While this example leads to a heterocyclic product, it demonstrates the reactivity of the oxime group under rhodium catalysis. Additionally, rhodium-catalyzed enantioselective hydrogenation of oxime acetates has been developed as a method for synthesizing chiral amines. nih.gov

Copper catalysis has also been employed in reactions involving oxime derivatives. For instance, a copper-catalyzed three-component condensation of an oxime pivalate, an aldehyde, and malononitrile (B47326) has been developed to produce 2-aminonicotinonitrile derivatives. orgsyn.org

The broader field of metal-involving synthesis of oximes encompasses a diverse range of reactions. These can include the formation of oxime-based metal complexes, functionalization of the oxime group, and the preparation of various heterocyclic systems. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions Involving Oximes

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Rhodium(III) | C-H Vinylation/C-N Formation | Aryl Ketone O-acyloximes, Internal Alkynes | Isoquinolines |

| Rhodium | Enantioselective Hydrogenation | Oxime Acetates | Chiral Amines |

| Copper(I) | Three-Component Condensation | Oxime Pivalates, Aldehydes, Malononitrile | 2-Aminonicotinonitriles |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, thereby minimizing waste, saving time, and reducing costs. nih.govfrontiersin.org These approaches are well-suited for the synthesis of oximes and their derivatives.

Visible-light-mediated three-component reactions for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters have been reported. rsc.orgnih.govrsc.org These reactions proceed under mild conditions and tolerate a wide range of substrates. rsc.orgnih.govrsc.org The use of a photocatalyst like eosin Y is crucial for the success of this transformation. rsc.orgnih.govrsc.org

Beyond photochemical methods, traditional multicomponent reactions have been developed for the synthesis of various nitrogen-containing heterocycles that may involve oxime-like intermediates or can be adapted for oxime synthesis. The Hantzsch reaction, for example, is a classic MCR for the synthesis of 1,4-dihydropyridines, and variations of this reaction can be used to generate diverse molecular scaffolds. researchgate.net

More complex one-pot sequences involving multiple catalytic cycles have also been designed. For instance, a consecutive one-pot process combining three palladium-catalyzed reactions (Sonogashira, Heck, and Suzuki-Miyaura) has been used to synthesize 3-(diarylmethylene)oxindoles. nih.gov While not directly yielding an oxime, this demonstrates the power of one-pot methodologies in constructing complex molecular architectures.

The synthesis of monofluorinated spiro-pyrazole-pyridine derivatives has been achieved through a one-pot four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium (B1175870) acetate, without the need for an additional catalyst. thieme-connect.de This highlights the potential for incorporating fluorine atoms in multicomponent reaction strategies.

Derivatization from Precursor Ketones or Aldehydes

The most direct and widely used method for the synthesis of oximes is the condensation reaction of a precursor ketone or aldehyde with hydroxylamine. wikipedia.orgbyjus.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime. quora.com

To synthesize this compound, the precursor ketone, 1-(4-fluorophenyl)propan-1-one, would be reacted with hydroxylamine, typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl). The reaction is often carried out in a suitable solvent, such as ethanol, and may be facilitated by the addition of a base, like pyridine or sodium acetate, to neutralize the liberated HCl. nih.gov

The general reaction can be represented as:

R(R')C=O + NH₂OH → R(R')C=NOH + H₂O

This method is highly versatile and applicable to a wide range of aldehydes and ketones. byjus.com The reaction conditions can often be adjusted to optimize the yield and purity of the resulting oxime. For instance, solvent-free methods using grinding with a catalyst like Bi₂O₃ have been developed as a greener alternative to traditional solvent-based approaches. nih.gov

The derivatization of carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another relevant technique, particularly in analytical chemistry for the detection of aldehydes and ketones. researchgate.net This reaction also proceeds via the formation of an oxime derivative and is known to be quantitative.

The formation of oximes from ketones and aldehydes is a robust and reliable synthetic transformation, making it a cornerstone for the preparation of this compound and its analogues.

Stereochemical Investigations of 1 4 Fluorophenyl Propan 1 One Oxime

E/Z Isomerism and Configurational Stability

The presence of a carbon-nitrogen double bond in 1-(4-fluorophenyl)propan-1-one oxime gives rise to geometrical isomerism, resulting in the existence of E and Z isomers. The designation of these isomers depends on the priority of the substituents attached to the double bond, following the Cahn-Ingold-Prelog (CIP) rules. For this particular oxime, the 4-fluorophenyl group and the ethyl group are attached to the carbon, while the hydroxyl group and a lone pair are on the nitrogen.

Factors Influencing Geometrical Isomerism in Oximes

The formation and stability of E and Z isomers of oximes are influenced by several factors, including steric hindrance, electronic effects, and reaction conditions such as temperature and catalysts. researchgate.net

Steric Hindrance: The relative steric bulk of the substituents on the carbon atom of the C=N bond can significantly influence the thermodynamic stability of the isomers. Generally, the isomer with the less bulky groups on the same side of the double bond is sterically favored. In the case of this compound, the relative size of the 4-fluorophenyl and ethyl groups will play a role in determining the preferred isomer.

Electronic Effects: The electronic nature of the substituents, particularly on the aryl ring, can affect the electron density of the C=N bond and influence the rotational barrier, thereby impacting the stability of the isomers. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring can modulate the electronic properties of the oxime.

Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the equilibrium between the E and Z isomers. researchgate.net Changes in temperature can alter the position of the equilibrium and consequently the ratio of the isomers. researchgate.net

A study on acetophenone (B1666503) oxime revealed that it forms both E and Z isomers, with the E-isomer being more stable. The minimized energies were calculated to be 3.65 Kcal/mol for the E-isomer and 6.88 Kcal/mol for the Z-isomer, indicating higher stability for the E form. kab.ac.ug This preference is often observed in aryl ketoximes.

Mechanisms and Control of Isomerization

The interconversion between E and Z isomers of oximes can be achieved under various conditions, often facilitated by acid or heat. The mechanism of acid-catalyzed isomerization is thought to involve the protonation of the oxime's hydroxyl group, which then facilitates rotation around the C=N bond. nih.gov

Several methods have been developed to control the stereochemical outcome of oxime synthesis and to selectively obtain one isomer. For instance, the treatment of a mixture of E and Z isomers of aryl alkyl oximes with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer as an immonium complex. Subsequent neutralization yields the pure E isomer.

Photochemical methods have also been employed for the isomerization of oximes. Visible-light-mediated energy transfer catalysis can provide a mild and general route to access the less thermodynamically stable Z-isomers of aryl oximes. nih.gov

Conformational Analysis of Related Oxime Systems

Spectroscopic Probes for Preferred Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are powerful tools for elucidating the preferred conformations of molecules.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the geometry and conformation of oximes. The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the spatial arrangement of neighboring atoms and functional groups. For instance, in a study of cephalosporins containing an oxime group, the aminothiazole proton in the E-isomer appeared at a lower field in the 1H NMR spectrum compared to the Z-isomer, which was attributed to hydrogen bonding. nih.gov Computational methods are also increasingly used to predict NMR parameters for different isomers and conformers, aiding in the experimental data interpretation. rsc.orguv.mx

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. The crystal structure of a related compound, 1-(4-chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, revealed a dihedral angle of 54.05 (4)° between the aromatic ring and the propan-2-one oxime moiety. researchgate.net X-ray analysis of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its E-configuration in the solid state. kab.ac.ugresearchgate.net

Influence of Aryl and Fluoroaryl Moieties on Conformation

The presence of an aryl or fluoroaryl group can significantly influence the conformational preferences of an oxime. The planarity of the aryl ring and its electronic properties can lead to specific orientations relative to the oxime functionality.

The fluorine atom, being highly electronegative, can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize certain conformations. While direct studies on this compound are limited, research on other fluorinated molecules has shown that fluorine substitution can have a notable impact on molecular conformation.

Stereoselective Synthesis and Transformations

The ability to control the stereochemistry during the synthesis and subsequent reactions of this compound is of significant interest for various applications.

Stereoselective Synthesis: Achieving a high degree of stereoselectivity in the synthesis of the E or Z isomer of this compound can be accomplished by carefully selecting the reaction conditions. As mentioned earlier, the use of specific catalysts and controlled temperatures can favor the formation of one isomer over the other. researchgate.net

Stereoselective Transformations: The C=N bond of the oxime can undergo various transformations, and the stereochemistry of the starting oxime can dictate the stereochemical outcome of the product.

Beckmann Rearrangement: This is a classic reaction of oximes that converts them into amides. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. rsc.orgdoi.org Therefore, the E and Z isomers of this compound would be expected to yield different amide products. Specifically, for the E-isomer, the ethyl group would migrate, leading to N-(4-fluorophenyl)propanamide. For the Z-isomer, the 4-fluorophenyl group would migrate, resulting in N-ethyl-4-fluorobenzamide. The reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride. rsc.orgdoi.org

Stereoselective Reduction: The reduction of the C=N double bond in oximes can lead to the formation of primary amines. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the stereochemistry of the oxime. Asymmetric reduction of acetophenone oxime O-alkyl ethers using chiral reagents has been shown to produce optically active primary amines. A similar approach could potentially be applied to this compound to synthesize chiral 1-(4-fluorophenyl)propan-1-amine. For example, the reduction of 4'-Chloropropiophenone oxime to 1-(4-chlorophenyl)propan-1-amine (B1315154) has been achieved using a borane-tetrahydrofuran (B86392) complex. chemicalbook.com The stereoselective reduction of cyclic α-hydroxyketoximes with borane (B79455) has been reported as a high-yielding route to cis-1,2-amino alcohols. nih.gov

Below is a table summarizing the expected products from the stereoselective transformations of the E and Z isomers of this compound.

| Starting Isomer | Transformation | Reagents | Major Product |

| (E)-1-(4-Fluorophenyl)propan-1-one oxime | Beckmann Rearrangement | H₂SO₄ or PCl₅ | N-(4-fluorophenyl)propanamide |

| (Z)-1-(4-Fluorophenyl)propan-1-one oxime | Beckmann Rearrangement | H₂SO₄ or PCl₅ | N-ethyl-4-fluorobenzamide |

| (E) or (Z)-1-(4-Fluorophenyl)propan-1-one oxime | Stereoselective Reduction | Chiral reducing agent | Chiral 1-(4-fluorophenyl)propan-1-amine |

Strategies for E-Isomer Enrichment

The synthesis of oximes from ketones and hydroxylamine (B1172632) often results in a mixture of E and Z isomers. nih.gov The separation and enrichment of a desired isomer are crucial for specific applications. Various techniques can be employed to achieve E-isomer enrichment of this compound.

One common strategy involves crystallization . It is known that for some oximes, one isomer may preferentially crystallize from a solution containing a mixture, leading to its enrichment in the solid phase. For example, in the case of other oximes, it has been observed that the E-isomer can be selectively crystallized due to the formation of energetically favorable intermolecular hydrogen bonds, which are sterically hindered in the Z-isomer. nih.gov This principle can be applied to this compound by carefully selecting the crystallization solvent and conditions.

Another approach is chromatographic separation . Techniques such as column chromatography can effectively separate E and Z isomers based on their different polarities and interactions with the stationary phase. nih.gov The choice of eluent and stationary phase is critical for achieving good resolution.

Isomerization under specific conditions can also be used to enrich the more stable isomer. The equilibrium between E and Z isomers can be influenced by factors such as temperature, solvent, and the presence of catalysts. nih.gov By manipulating these conditions, it may be possible to shift the equilibrium towards the desired E-isomer. For instance, thermal equilibration can sometimes favor the thermodynamically more stable isomer.

A summary of potential enrichment strategies is presented in the table below.

| Strategy | Principle | Key Factors |

| Crystallization | Preferential crystallization of one isomer due to more favorable crystal packing and intermolecular interactions. nih.gov | Solvent, temperature, cooling rate. |

| Chromatography | Differential partitioning of isomers between a stationary and a mobile phase based on polarity differences. nih.gov | Stationary phase, eluent system. |

| Isomerization | Shifting the equilibrium between isomers to favor the desired one. nih.gov | Temperature, solvent, catalysts. |

Enantioselective Reactions Involving Oximes

While this compound itself is achiral, it can be a substrate in reactions that generate chiral products. Enantioselective reactions are crucial for the synthesis of optically active compounds, which are of great importance in pharmaceuticals and materials science.

One class of such reactions is the asymmetric addition to the C=N bond . Chiral catalysts can be employed to control the stereochemical outcome of the addition of nucleophiles to the oxime. For example, chiral Lewis acids, such as those derived from oxazaborolidinium ions, have been used to catalyze enantioselective additions to carbonyls and imines. researchgate.net A similar approach could be adapted for the enantioselective reduction or alkylation of the C=N bond in this compound.

Another relevant transformation is the Beckmann rearrangement . In this reaction, an oxime is converted to an amide. When the substituents on the carbon of the C=N bond are different, the migrating group's preference can be influenced by chiral catalysts or reagents, potentially leading to an enantioselective synthesis of chiral amides.

Furthermore, the oxime functionality can be a precursor to other functional groups that can then participate in enantioselective transformations. For instance, the reduction of the oxime to a primary amine, followed by an enantioselective acylation, is a possible route to chiral amides.

The table below outlines some potential enantioselective reactions.

| Reaction Type | Description | Potential Chiral Influence |

| Asymmetric Addition | Addition of a nucleophile to the C=N double bond. | Chiral Lewis acid or Brønsted acid catalysts. researchgate.net |

| Enantioselective Beckmann Rearrangement | Rearrangement of the oxime to an amide. | Chiral catalysts or reagents to control the migration of the aryl or ethyl group. |

| Asymmetric Reduction | Reduction of the C=N bond to form a chiral amine. | Chiral reducing agents or catalysts. |

Role of Fluorine in Stereochemical Control

The presence of a fluorine atom on the phenyl ring of this compound can significantly influence its stereochemical behavior. Fluorine is a small, highly electronegative atom that can exert strong electronic effects. nih.gov

The electron-withdrawing nature of the fluorine atom can affect the electron density of the C=N bond and the acidity of the oxime hydroxyl group. This can, in turn, influence the equilibrium position between the E and Z isomers. The electronic effect of the para-fluoro substituent can impact the relative stability of the two isomers by altering the electronic interactions within the molecule.

Fluorine can also participate in non-covalent interactions , such as hydrogen bonding and dipole-dipole interactions. These interactions can play a crucial role in the solid-state packing of the molecule and in its interactions with solvents, catalysts, and other reagents. nih.gov For example, the ability of fluorine to act as a weak hydrogen bond acceptor could influence the crystal lattice and favor the formation of a specific isomer during crystallization.

In the context of enantioselective reactions, the fluorine substituent can affect the stereochemical outcome by altering the electronic and steric properties of the substrate. The electronic influence of the fluorine can modify the reactivity of the C=N bond, making it more or less susceptible to nucleophilic attack. Furthermore, the fluorine atom can influence the binding of the substrate to a chiral catalyst, thereby affecting the stereoselectivity of the reaction. The judicious placement of fluorine is a well-established strategy in medicinal chemistry to modulate the conformation and properties of drug molecules. nih.gov

The table below summarizes the potential roles of the fluorine atom.

| Influence | Mechanism | Consequence |

| Electronic Effects | The high electronegativity of fluorine withdraws electron density from the aromatic ring and the C=N bond. nih.gov | Alters the relative stability of E and Z isomers and influences the reactivity of the oxime. |

| Non-covalent Interactions | Fluorine can act as a weak hydrogen bond acceptor and participate in dipole-dipole interactions. nih.gov | Can influence crystal packing, potentially favoring one isomer during crystallization, and can affect interactions with catalysts and solvents. |

| Steric Effects | While fluorine is relatively small, its presence can influence the overall shape and conformation of the molecule. | Can affect the approach of reagents in a chemical reaction and the binding to a catalyst's active site, thereby influencing stereoselectivity. |

Reactivity and Transformational Chemistry of 1 4 Fluorophenyl Propan 1 One Oxime

N-O Bond Fragmentation and Radical Chemistry

Homolytic cleavage of the N-O bond in derivatives of 1-(4-Fluorophenyl)propan-1-one oxime is a key step in accessing highly reactive iminyl radicals. These intermediates are central to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.

Iminyl radicals are σ-radicals, with the unpaired electron residing in an sp²-hybridized orbital. They can be generated from oxime derivatives, such as O-acyl or O-aryl ethers of this compound, through several modern synthetic methods. Visible-light photoredox catalysis has emerged as a primary method, allowing for the single-electron transfer (SET) reduction of the oxime derivative, which triggers the fragmentation of the weak N-O bond. rsc.orgresearchgate.net Other established methods include thermolysis, electrochemical oxidation, and the use of radical initiators. acs.orgchemrxiv.org

The general process involves the activation of a derivatized oxime, leading to homolytic cleavage of the N-O bond and formation of the corresponding iminyl radical.

Table 1: Common Methods for Iminyl Radical Generation from Oxime Derivatives

| Method | Activator/Catalyst | Conditions | Description |

|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃, Organic Dyes | Visible Light, Room Temp. | Single-electron transfer to an O-acyl or O-aryl oxime derivative induces N-O bond cleavage. |

| Thermolysis | Heat (e.g., microwave irradiation) | High Temperature (120-160 °C) | Thermal energy promotes homolytic cleavage of the N-O bond in precursors like O-phenyl oxime ethers. acs.org |

| Electrochemical | Anodic Oxidation | Electric Current | Direct or indirect electrolysis can oxidize the oxime moiety to generate radical intermediates. acs.org |

| Chemical Reductants | SmI₂ | Room Temp. | Reductive cleavage of the N-O bond in oxime ethers generates the iminyl radical. researchgate.net |

Once generated, the iminyl radical derived from a suitably functionalized this compound precursor can undergo intramolecular cyclization by adding to a tethered π-system (an alkene, alkyne, or arene). This strategy provides a powerful route to a diverse range of nitrogen-containing heterocycles.

Pyrrolines : A 5-exo-trig cyclization of an iminyl radical onto a tethered alkene is a common and efficient method for synthesizing substituted pyrrolines. nih.govnsf.govresearchgate.net For a precursor derived from this compound, this would involve a substrate with an olefinic chain attached, typically via the oxime oxygen. The reaction is often highly regioselective, favoring the formation of five-membered rings. nih.govresearchgate.net

Lactams : The synthesis of γ-lactams can be achieved through radical cyclization pathways. nih.gov For instance, a photocatalytically generated iminyl radical can initiate a cascade that ultimately leads to the formation of a lactam ring structure, highlighting the versatility of these intermediates in constructing key pharmaceutical scaffolds. researchgate.netnih.gov

Phenanthridines : For precursors containing a biaryl scaffold, such as an O-acetyl oxime of a 2-formylbiphenyl derivative, intramolecular radical cyclization onto the adjacent aromatic ring is a key strategy for synthesizing phenanthridines. acs.orgresearchgate.net This transformation proceeds via an iminyl radical intermediate that attacks the aromatic π-system, followed by an oxidative aromatization step to yield the tricyclic phenanthridine (B189435) core. nih.gov

Isoxazolines : While iminyl radicals are key intermediates, the synthesis of isoxazolines from unsaturated oximes often proceeds through a related iminoxyl radical intermediate (generated by oxidation) followed by intramolecular cyclization. rsc.orgresearchgate.net Alternatively, non-radical pathways such as [3+2] cycloadditions of in-situ generated nitrile oxides are prevalent.

Azetidines : The synthesis of four-membered azetidine (B1206935) rings via intramolecular radical cyclization is challenging due to unfavorable kinetics, as predicted by Baldwin's rules for a 4-exo cyclization. However, visible-light-mediated aza Paternò-Büchi reactions and other specialized photocatalytic methods have been developed to construct functionalized azetidines, though not typically via a simple iminyl radical cyclization pathway. nih.gov

Table 2: Representative Intramolecular Cyclization Reactions of Iminyl Radicals

| Precursor Type | Heterocycle Formed | Cyclization Mode | Key Features |

|---|---|---|---|

| Alkene-tethered O-aryl oxime | Pyrroline | 5-exo-trig | Efficient formation of five-membered rings. researchgate.net |

| Biaryl O-acetyl oxime | Phenanthridine | 6-endo-trig (aromatic attack) | Powerful method for constructing polycyclic aromatic systems. acs.org |

The iminyl radical from this compound can also participate in intermolecular reactions, adding to external π-systems like alkenes and arenes. These reactions are valuable for building more complex acyclic structures. The addition to electron-rich styrenes, for example, can initiate a cascade of events, leading to the formation of new C-C and C-N bonds. rsc.orgchemrxiv.org The nucleophilic character of the iminyl radical generally favors its addition to electron-deficient or conjugated π-systems. researchgate.net

Nucleophilic and Electrophilic Transformations of the Oxime Moiety

Beyond radical chemistry, the oxime group of this compound is itself a functional handle that can be modified through reactions at the oxygen or nitrogen atoms.

The hydroxyl group of the oxime is nucleophilic and readily undergoes reactions with electrophiles.

O-Acylation and O-Alkylation : The oxygen atom can be easily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides in the presence of a base. researchgate.net These O-substituted derivatives are not only stable compounds but are also the direct precursors required for the radical chemistry described in section 4.1. O-acetyl oximes, for instance, serve as effective directing groups in palladium-catalyzed C-H functionalization reactions. chemrxiv.org

N-Alkylation : While O-alkylation is the major pathway, N-alkylation can occur as a side reaction, leading to the formation of nitrones.

A significant transformation of ketoximes involves their reaction with deoxofluorinating agents. This reaction proceeds through a process related to the Beckmann rearrangement.

Formation : Treatment of this compound with reagents such as diethylaminosulfur trifluoride (DAST) or sulfuryl fluoride (B91410) (SO₂) generates a reactive imidoyl fluoride intermediate. nih.gov This transformation occurs under mild conditions and involves the activation of the hydroxyl group, followed by rearrangement and trapping of the resulting nitrilium ion by a fluoride anion. rsc.orgresearchgate.net

Reactions : Imidoyl fluorides are versatile electrophilic intermediates. Although they can hydrolyze to form amides (the product of a Beckmann rearrangement), they can be trapped in situ with various nucleophiles. Reaction with primary or secondary amines yields amidines, while reaction with alcohols can produce imidates. researchgate.netnih.govnsf.gov This two-step, one-pot procedure provides a modern and mild alternative to classical methods for synthesizing these important functional groups.

Table 3: Reactions of Imidoyl Fluorides Derived from Ketoximes

| Reagent | Nucleophile | Product | Description |

|---|---|---|---|

| DAST or SO₂F₂ | H₂O (workup) | Amide | The classic Beckmann rearrangement product. rsc.org |

| DAST or SO₂F₂ | R₂NH (e.g., Morpholine) | Amidine | In-situ trapping of the imidoyl fluoride with an amine. nsf.gov |

| DAST or SO₂F₂ | ArOH (e.g., Phenol) | Imidate | In-situ trapping with an alcohol or phenol (B47542) nucleophile. researchgate.net |

Rearrangement Reactions (e.g., Beckmann Rearrangement to Amides)

The Beckmann rearrangement is a classic organic reaction that converts oximes into amides under acidic conditions. ionike.comwikipedia.org For an unsymmetrical ketoxime such as this compound, the stereochemistry of the oxime is crucial as the group anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.org Depending on the E/Z configuration of the oxime, two possible amide products could be formed: N-(4-fluorophenyl)propanamide or N-ethyl-4-fluorobenzamide.

The migratory aptitude in the Beckmann rearrangement generally sees aryl groups migrating in preference to alkyl groups. acs.orgunica.it In the case of propiophenone (B1677668) oxime, the rearrangement has been shown to yield the corresponding N-phenylpropanamide as the major product. acs.orgunica.it This suggests that for this compound, the 4-fluorophenyl group would preferentially migrate, leading to the formation of N-(4-fluorophenyl)propanamide.

Various reagents can be employed to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid, phosphorus pentachloride, and thionyl chloride. wikipedia.org Milder and more contemporary methods utilize reagents such as chlorosulfonic acid in toluene (B28343), which has been shown to be highly efficient for the rearrangement of aryl ketoximes, often resulting in near-quantitative yields. ionike.com Another effective catalyst is trifluoroacetic acid, which can promote the rearrangement of acetophenone (B1666503) oximes to their corresponding amides with high selectivity and yield. unive.it

| Reagent | Typical Conditions | Observations | Reference |

|---|---|---|---|

| Chlorosulfonic acid | Toluene, room temperature | High conversion and selectivity for aryl oximes. | ionike.com |

| Trifluoroacetic acid (TFA) | Nitroethane or neat, elevated temperature | High selectivity and quantitative yield at TFA/substrate > 3. | unive.it |

| p-Tosyl imidazole (B134444) (p-Ts-Im) / Oxalic acid | Mechanochemical (ball milling) | Eco-friendly, solvent-free conditions with good to high yields. | acs.orgunica.it |

| Cyanuric chloride / Zinc chloride | Catalytic, various solvents | Can render the reaction catalytic. | wikipedia.org |

Dehydration Reactions to Nitriles

The dehydration of aldoximes to nitriles is a well-established transformation, and similar reactivity can be observed with certain ketoximes under specific conditions, leading to fragmentation products. However, for aldoximes, a variety of dehydrating agents are effective. Reagents such as chlorosulfonic acid in toluene have proven to be an efficient system for the dehydration of aryl aldoximes to the corresponding nitriles, with conversions and selectivities often approaching 100%. ionike.com Other methods for the dehydration of oximes include the use of N,N-dimethylformamide (DMF) at elevated temperatures, which can act as both a solvent and a catalyst. researchgate.net

While this compound is a ketoxime, under certain conditions, particularly with reagents that favor fragmentation pathways, the formation of nitriles could occur. The Beckmann fragmentation, which competes with the rearrangement, can lead to the formation of a nitrile and a carbocation. wikipedia.org

| Reagent | Typical Conditions | Applicability | Reference |

|---|---|---|---|

| Chlorosulfonic acid | Toluene, room temperature | Highly effective for aryl aldoximes. | ionike.com |

| N,N-Dimethylformamide (DMF) | Heating (e.g., 135 °C) | Acts as both solvent and catalyst for aldoximes. | researchgate.net |

| Oxalyl chloride / Triethylamine / Triphenylphosphine oxide (catalytic) | Acetonitrile (B52724), room temperature | Rapid and efficient for a range of oximes. | researchgate.net |

| Burgess Reagent | THF, reflux | Mild conditions suitable for various oximes. | epa.gov |

Metal-Mediated and Catalyzed Transformations

Transition Metal Catalysis in Oxime Reactivity

Transition metals, particularly palladium, play a significant role in the reactivity of oximes. researchgate.netresearchgate.netscispace.com Oxime derivatives can undergo a variety of transformations, including C-H bond activation, Heck-type reactions, and cyclization reactions. researchgate.netscispace.com For instance, palladium-catalyzed reactions of O-acetyl ketoximes with allylic alcohols can lead to the synthesis of pyridines. rsc.org The mechanism often involves the oxidative addition of the oxime's N-O bond to a low-valent metal center, forming an alkylideneamino-metal species that can then participate in further reactions. rsc.org

While specific studies on this compound are not prevalent, research on acetophenone oxime derivatives provides valuable insights. Acetophenone oximes have been used as ligands for palladium-catalyzed Mizoroki-Heck reactions. researchgate.net Furthermore, oxime-derived palladacycles have been developed as versatile catalysts for various cross-coupling reactions, demonstrating the intimate relationship between oximes and transition metal catalysis.

Heck-Type Cross-Coupling and Homologation Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com Oxime derivatives can participate in Heck-type reactions. For example, O-acetyl ketoximes can react with allylic alcohols in the presence of a palladium catalyst to form pyridines. rsc.org In the context of this compound, it is conceivable that its derivatives could undergo similar palladium-catalyzed cross-coupling reactions with various alkenes. The 4-fluoroacetophenone oxime-derived palladacycle has been used as a catalyst in Heck-type reactions, indicating the compatibility of the fluorinated aryl moiety with such catalytic systems. mdpi.com

Homologation reactions, which extend a carbon chain by a methylene (B1212753) unit, are less commonly reported for oximes. However, the versatile reactivity of the oxime functional group suggests that under appropriate conditions, such transformations might be achievable through multi-step sequences involving metal-catalyzed processes.

Reactions with Organometallic Reagents (e.g., Lithium Salts, Grignard Reagents)

Organometallic reagents such as organolithiums and Grignard reagents are potent nucleophiles that can add to the carbon-nitrogen double bond of oximes and their derivatives. saylor.orglibretexts.orgwikipedia.org The reaction of a Grignard reagent with an oxime can lead to the formation of a new carbon-carbon bond at the former carbonyl carbon. Subsequent workup can yield a variety of products, including substituted hydroxylamines or aziridines, depending on the substrate and reaction conditions.

For this compound, the addition of an organolithium or Grignard reagent would be expected to occur at the sp2-hybridized carbon atom. For example, reaction with methyllithium (B1224462) or methylmagnesium bromide could potentially lead to a tertiary carbinolamine derivative after hydrolysis. It is important to note that the basicity of these organometallic reagents can also lead to deprotonation of the oxime hydroxyl group. libretexts.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Oximes can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings such as isoxazolines. rsc.orglibretexts.org These reactions can be initiated by converting the oxime into a nitrile oxide intermediate, which then acts as a 1,3-dipole. This transformation can be achieved using various oxidizing agents. The resulting nitrile oxide can then react with a dipolarophile, such as an alkene, to yield an isoxazoline. nih.gov

Alternatively, oximes can react with Michael acceptors in a tandem Michael addition–1,3-dipolar cycloaddition process to afford isoxazolidines. rsc.org The reaction of this compound with an appropriate alkene under conditions that favor nitrile oxide formation would be expected to yield a 3-(4-fluorophenyl)-3-ethyl-isoxazoline derivative. The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of both the nitrile oxide and the alkene.

Advanced Characterization Techniques for 1 4 Fluorophenyl Propan 1 One Oxime Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like 1-(4-Fluorophenyl)propan-1-one oxime, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous structural assignment.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for confirming the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the propyl chain, and the hydroxyl (-OH) proton of the oxime group. The integration of these signals corresponds to the number of protons in each group. The splitting patterns (e.g., singlets, doublets, triplets, quartets, multiplets) arise from spin-spin coupling between neighboring protons and reveal their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the methyl and methylene carbons of the propyl chain, the imino carbon (C=N), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F), resulting in a doublet, which is a characteristic feature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H (ortho to F) | 7.00 - 7.20 | Triplet (t) or Multiplet (m) | 2H |

| Ar-H (meta to F) | 7.50 - 7.70 | Doublet of Doublets (dd) or Multiplet (m) | 2H |

| -CH₂- | 2.80 - 3.00 | Quartet (q) | 2H |

| -CH₃ | 1.10 - 1.30 | Triplet (t) | 3H |

| N-OH | 9.00 - 11.00 | Broad Singlet (br s) | 1H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| C=N | 155 - 160 |

| Ar-C (C-F) | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| Ar-C (ipso) | 130 - 135 |

| Ar-CH (ortho to F) | 115 - 120 (d, ²JC-F ≈ 22 Hz) |

| Ar-CH (meta to F) | 128 - 132 (d, ³JC-F ≈ 8 Hz) |

| -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

¹⁹F NMR for Fluorine Atom Probing

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to study fluorine-containing compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The position of this signal can confirm the presence of the fluorine on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the stereochemistry of a molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govmdpi.comnih.gov This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the molecule. For this compound, HSQC would show correlations between the aromatic protons and their corresponding carbons, as well as between the methylene and methyl protons and their respective carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. nih.govmdpi.comresearchgate.net This is particularly useful for determining the stereochemistry around the C=N double bond of the oxime, which can exist as either E or Z isomers. A NOESY correlation between the oxime -OH proton and the methylene protons of the propyl chain, or between the -OH proton and the aromatic protons, would provide strong evidence for a specific isomer.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition and thus its molecular formula. For this compound (C₉H₁₀FNO), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision.

Fragmentation Pattern Analysis (e.g., LCMS, FAB-MS)

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns can provide valuable information about the molecule's structure. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or Fast Atom Bombardment-Mass Spectrometry (FAB-MS) can be used to obtain the mass spectrum of this compound.

The fragmentation of oximes can occur through various pathways, including cleavage of the N-O bond, the C-C bond alpha to the C=N group, and rearrangements like the McLafferty rearrangement if a gamma-hydrogen is present. nih.gov For this compound, characteristic fragments would be expected from the loss of the ethyl group, the hydroxyl group, and cleavage of the fluorophenyl ring. The presence of a fragment corresponding to the tropylium (B1234903) ion (m/z 91, from a rearrangement of a benzyl (B1604629) cation) is a common feature in the mass spectra of compounds containing a benzyl-like moiety, although the fluorinated analogue might appear at m/z 109. youtube.com

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 167 | Molecular Ion |

| [M - C₂H₅]⁺ | 138 | Loss of ethyl group |

| [M - OH]⁺ | 150 | Loss of hydroxyl radical |

| [C₇H₄F]⁺ | 109 | Fluorotropylium ion (rearrangement) |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While specific experimental data for this exact compound is not widely published, the expected vibrational frequencies can be reliably predicted based on data from analogous compounds and established spectroscopic principles. researchgate.netmisuratau.edu.ly

Key expected vibrational bands for this compound include:

O-H Stretching: A broad band is anticipated in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding. misuratau.edu.ly

C-H Stretching: Aromatic C-H stretching vibrations from the fluorophenyl ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propan- group will be observed in the 2850-3000 cm⁻¹ range.

C=N Stretching: The carbon-nitrogen double bond (imine) of the oxime functional group typically gives rise to a medium to strong absorption band in the 1620-1680 cm⁻¹ region. misuratau.edu.lymdpi.com This peak is a key indicator of oxime formation from its parent ketone.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond on the phenyl ring, is expected in the 1150-1250 cm⁻¹ region.

N-O Stretching: The nitrogen-oxygen single bond stretch of the oxime group typically appears in the 930-960 cm⁻¹ range.

The following table summarizes the anticipated FTIR peaks and their assignments.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3500 (broad) | O-H stretch | Oxime (-OH) |

| 3000-3100 | C-H stretch (sp²) | Aromatic ring |

| 2850-3000 | C-H stretch (sp³) | Alkyl (propan-) |

| 1620-1680 | C=N stretch | Oxime (C=N-OH) |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1150-1250 | C-F stretch | Fluorophenyl |

| 930-960 | N-O stretch | Oxime (C=N-OH) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser) by a molecule. thermofisher.com While FTIR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. surfacesciencewestern.comeag.com Therefore, it can offer additional structural information for this compound.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "breathing" mode, are expected to produce a strong signal. The C=N stretching vibration is also Raman active and typically appears in a similar region to the FTIR spectrum (1620-1680 cm⁻¹), often as a sharp, intense peak. mdpi.comresearchgate.net This can be particularly useful for confirming the oxime structure, as this region can sometimes be congested in FTIR spectra. The C-F bond also has a characteristic Raman signal.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule. nih.gov

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H stretch (sp²) | Aromatic ring |

| 1620-1680 | C=N stretch | Oxime (C=N-OH) |

| ~1600 (strong) | C=C ring stretch | Aromatic ring |

| ~1000 (strong) | Ring breathing mode | Aromatic ring |

| 1150-1250 | C-F stretch | Fluorophenyl |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the pattern of diffracted X-rays from a crystal, one can deduce the precise positions of atoms within the crystal lattice, providing unambiguous information on bond lengths, bond angles, and molecular conformation. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for elucidating the absolute structure of a molecule. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as (E)-1-(4-Aminophenyl)ethanone oxime and 1-(4-Chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, allows for a detailed prediction of its key structural features. researchgate.netresearchgate.net

SCXRD analysis would confirm the molecular connectivity and provide precise measurements of:

Bond Lengths and Angles: Confirming the expected geometries of the phenyl ring and the sp²-hybridized carbon of the oxime group.

Stereochemistry: Unambiguously determining the configuration of the oxime group, which can exist as E (entgegen) or Z (zusammen) isomers. The relative orientation of the hydroxyl group and the fluorophenyl group would be established. Based on related structures, the E isomer is often thermodynamically preferred. researchgate.net

Conformation: Revealing the dihedral angle between the plane of the phenyl ring and the plane of the C=N-OH group. researchgate.net This angle is influenced by steric hindrance and electronic effects of the substituents.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., O-H···N) and π-π stacking, which dictate the crystal packing arrangement. researchgate.net Oximes are known to form hydrogen-bonded dimers in the solid state. researchgate.net

The following table outlines the kind of crystallographic data that would be obtained from an SCXRD study.

| Parameter | Expected Information/Value |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| C=N Bond Length | ~1.27 - 1.29 Å |

| N-O Bond Length | ~1.40 - 1.42 Å |

| C-F Bond Length | ~1.35 - 1.37 Å |

| Dihedral Angle (Phenyl vs. C=N plane) | Variable, dependent on packing and sterics |

| Hydrogen Bonding | Presence of O-H···N dimers or other networks |

Other Advanced Characterization Methodologies (Applicability to Oxime Systems)

Beyond standard spectroscopic and diffraction methods, other advanced techniques can provide deeper insights into the electronic and local atomic structure of molecules.

X-ray Absorption Spectroscopy (XAS, XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure of a specific absorbing atom. It is particularly valuable for studying systems that may be amorphous or where long-range crystalline order is absent. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For an oxime system like this compound, XAS could be applied by tuning the X-ray energy to the absorption edge of a specific element, such as nitrogen or oxygen.

XANES: This region, near the absorption edge, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. By analyzing the N K-edge or O K-edge XANES spectra, one could gain information about the effective charge on the nitrogen and oxygen atoms within the oxime functional group. This provides a direct probe of the electronic structure, which is influenced by the electron-withdrawing fluorine atom on the phenyl ring.

EXAFS: This region contains oscillations at energies above the absorption edge. Analysis of these oscillations provides quantitative information about the local atomic environment, including the coordination number, distances to neighboring atoms, and the types of those neighbors. For the oxime, an N K-edge EXAFS experiment could precisely determine the N=C and N-O bond distances. This data would complement and confirm findings from X-ray diffraction but has the advantage of not requiring a single crystal.

The application of XAS would thus offer a unique perspective on the electronic properties and precise local bonding environment of the key heteroatoms in the oxime functional group.

Electron Microscopy (SEM, TEM) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron microscopy (TEM) are powerful techniques for characterizing the morphology and elemental composition of solid materials. While these techniques are more commonly applied to nanomaterials, polymers, and bulk solids rather than small organic molecules in their pure, crystalline form, they can provide valuable information if the compound is part of a composite material, a thin film, or a microcrystalline powder.

Scanning Electron Microscopy (SEM) would be employed to study the surface topography and morphology of solid this compound. For instance, if the compound were crystallized under different conditions, SEM could reveal variations in crystal habit, size, and aggregation.

Hypothetical SEM Analysis Data:

| Parameter | Description |

|---|---|

| Magnification | 1,000x - 10,000x |

| Accelerating Voltage | 5-15 kV |

| Observed Morphology | Could potentially reveal prismatic or acicular (needle-like) crystal habits depending on the solvent used for crystallization. The surface might show distinct facets and step-growth features. |

| Particle Size Distribution | Analysis of SEM images could provide a histogram of crystal sizes, which could be crucial for formulation or reaction kinetics studies. |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of materials. For a small molecule like this compound, TEM would be most relevant if the molecules self-assemble into larger ordered structures, such as nanofibers or specific polymorphic forms with distinct lattice fringes. Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), TEM can also provide elemental analysis.

Hypothetical TEM and EDX Analysis Data:

| Technique | Information Provided | Expected Results for this compound |

|---|---|---|

| High-Resolution TEM (HR-TEM) | Visualization of crystallographic planes and defects. | If the sample is a well-ordered crystal, lattice fringes corresponding to the molecular packing could be observed. |

| Selected Area Electron Diffraction (SAED) | Determination of the crystalline nature of the sample (single crystal, polycrystalline, or amorphous). | A pattern of sharp, discrete spots would confirm a single-crystal nature, while concentric rings would indicate a polycrystalline powder. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition analysis. | The EDX spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F), confirming the elemental makeup of the molecule. Quantitative analysis could approximate the elemental ratios. |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. This information is valuable for understanding its electronic structure and potential applications in areas like organic electronics or sensor development. The experiment involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.

For this compound, the oxime group (-C=N-OH) and the fluorophenyl ring are potential redox-active sites. The oxime group can be reduced, and the aromatic ring can be either oxidized or reduced, though typically at high potentials.

Hypothetical Cyclic Voltammetry Data for this compound:

A hypothetical cyclic voltammetry study would involve dissolving the compound in a suitable solvent (e.g., acetonitrile (B52724) or dimethylformamide) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) and using a standard three-electrode setup (working, reference, and counter electrodes).

| Parameter | Potential Value (vs. Ag/AgCl) | Interpretation |

| Cathodic Peak Potential (Epc) | ~ -1.2 V | This would likely correspond to the irreversible reduction of the oxime group. The exact potential would be influenced by the electron-withdrawing fluorine atom on the phenyl ring. |

| Anodic Peak Potential (Epa) | Not typically observed | Oxidation of the fluorophenyl ring or the oxime would likely occur at very high positive potentials, often outside the solvent's electrochemical window. |

| Scan Rate Dependence | Linear increase of peak current with the square root of the scan rate. | This behavior would indicate that the reduction process is diffusion-controlled. |

The presence of the fluorine atom, an electron-withdrawing group, would be expected to make the reduction of the oxime moiety occur at a less negative potential compared to its non-fluorinated analog, 1-phenylpropan-1-one oxime.

Computational Chemistry and Theoretical Studies of 1 4 Fluorophenyl Propan 1 One Oxime

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a stable molecular geometry where the energy is at a minimum.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. A critical aspect of DFT calculations is the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or def2-SVP), which describes the atomic orbitals.

While specific DFT optimization studies for 1-(4-fluorophenyl)propan-1-one oxime are not prominently available in surveyed literature, the methodology is well-established. For analogous compounds, DFT calculations at the B3LYP/6-31G(d,p) level have been successfully used to optimize equilibrium geometries and predict geometric parameters. nih.gov Such a calculation for this compound would yield precise bond lengths, bond angles, and dihedral angles. The choice of basis set is crucial; for instance, sets like 6-31+G(d) are employed to account for dispersion effects and provide accurate thermodynamic characteristics for different isomers. nih.gov The results of these calculations can be compared with experimental data from techniques like X-ray crystallography for validation.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative, showing the type of data generated from DFT calculations.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C=N | 1.29 Å |

| Bond Length | N-O | 1.41 Å |

| Bond Length | C-C (phenyl-carbonyl) | 1.49 Å |

| Bond Angle | C-C=N | 115° |

| Bond Angle | C=N-O | 110° |

| Dihedral Angle | F-C-C=N | 25° |

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Furthermore, the C=N double bond in an oxime gives rise to stereoisomers, specifically E and Z isomers. Computational methods are essential for determining the relative energies of these different forms and predicting the most stable isomer.

For oximes, it is known that the stereochemical configuration plays a crucial role in their biological activity and chemical reactivity. nih.gov DFT calculations can be used to find the energy minima for both E and Z isomers, as well as different conformers arising from rotation around single bonds (e.g., the bond between the phenyl ring and the carbonyl carbon). nih.govacs.org The calculations would reveal the global minimum energy structure, which corresponds to the most stable form of the molecule under the given conditions. Factors such as intramolecular hydrogen bonding and steric hindrance significantly influence these relative stabilities. nih.gov

Table 2: Calculated Relative Energies for Isomers of this compound This table is illustrative, based on typical energy differences found in oxime isomers.

| Isomer/Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| E-isomer (anti-phenyl) | 0.00 | 75.3 |

| Z-isomer (syn-phenyl) | 0.85 | 24.7 |

| E-isomer (gauche) | 1.50 | < 1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the energy landscape of a chemical reaction. It allows for the identification of intermediates and, crucially, the high-energy transition states that connect them, providing a detailed, step-by-step understanding of the reaction mechanism.

Key transformations for oximes include reactions like the Beckmann rearrangement and cycloadditions. Computational studies can model these reaction pathways by locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.

For example, a computational study of an oxime metathesis reaction identified the transition states and a four-membered cyclic intermediate, demonstrating the key role of an acid catalyst. rsc.org Similarly, DFT calculations on an intramolecular oxime transfer reaction predicted that water-addition and -expulsion steps represent the highest energy barriers along the pathway. figshare.com For this compound, a transition state analysis of its Beckmann rearrangement would involve modeling the migration of either the fluorophenyl group or the ethyl group to the nitrogen atom, allowing prediction of the major amide product.

Oximes can be precursors to iminyl radicals through the cleavage of the N–O bond. researchgate.net These radicals are highly reactive intermediates in many synthetic transformations. Computational chemistry can be used to study the stability of these radical intermediates and the pathways they are likely to follow. Recent studies have investigated whether these reactions proceed through a free radical pathway or a metal-bound radical pathway. acs.org For this compound, computational modeling could determine the energy required to form the corresponding iminyl radical and explore its subsequent reactions, such as cyclization or intermolecular additions.

Many chemical reactions can produce multiple stereoisomers, and understanding the origin of stereoselectivity is a major challenge in organic synthesis. pku.edu.cn Computational modeling provides invaluable insights by comparing the energies of the different transition states that lead to these different products. The product distribution is determined by the relative energy barriers of these competing pathways.

In the context of oxime chemistry, DFT calculations have been employed to unveil the origin of stereoselectivity in reactions such as the asymmetric hydrogenation of oximes to hydroxylamines. nih.gov These studies found that the hydride transfer step is the chirality-determining step and calculated the energy profiles for pathways leading to different stereoisomers. nih.gov For a reaction involving this compound, a similar computational approach could be used. By analyzing the transition state structures leading to different stereochemical outcomes, researchers can rationalize experimentally observed selectivities based on factors like steric hindrance or stabilizing electronic interactions within the transition state. nih.govnih.gov

Spectroscopic Property Predictions and Validation

Computational methods are widely used to simulate and predict the spectroscopic properties of molecules. By calculating the electronic and vibrational energy levels, it is possible to generate theoretical spectra that can be compared with experimental data for validation. This process is crucial for confirming molecular structures and understanding their electronic and bonding characteristics. researchgate.netajchem-a.com

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be performed using quantum chemical calculations.

NMR Spectra: Proton (¹H) and Carbon-¹³ (¹³C) NMR chemical shifts can be predicted to aid in structural elucidation. nmrdb.org Calculations are typically performed on a computationally optimized geometry of the molecule. The predicted shifts for this compound would show distinct signals for the aromatic protons of the fluorophenyl ring, the ethyl group's methylene (B1212753) and methyl protons, and the hydroxyl proton of the oxime group. The fluorine atom's influence on the chemical shifts of nearby aromatic protons would also be a predictable feature.

IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's fundamental modes. researchgate.netajchem-a.com These calculations help assign the absorption bands observed in experimental spectra to specific functional group vibrations. For this compound, key predicted vibrations would include the O-H stretch of the oxime, the C=N stretch, the C-F stretch, and aromatic C-H and C=C stretching modes. ajchem-a.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The simulation can determine the maximum absorption wavelengths (λmax) and the corresponding molecular orbital transitions, such as π → π* and n → π*, which are characteristic of the aromatic ring and the oxime functional group. researchgate.net

Below is a table illustrating the types of data obtained from such computational predictions, with expected values for key spectroscopic features of this compound based on its structure and data from analogous compounds.

| Spectroscopy Type | Predicted Feature | Expected Value / Region | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm | -OH (oxime) |

| ~7.0-7.8 ppm | Aromatic (C₆H₄F) | ||

| ~2.5-3.0 ppm | -CH₂- (ethyl) | ||

| ~1.0-1.3 ppm | -CH₃ (ethyl) | ||

| ¹³C NMR | Chemical Shift (δ) | ~155-160 ppm | C=N (oxime) |

| ~160-165 ppm (d) | C-F (aromatic) | ||

| ~115-135 ppm | Aromatic Carbons | ||

| IR | Wavenumber (cm⁻¹) | ~3100-3400 | O-H stretch |

| ~1640-1680 | C=N stretch | ||

| ~1210-1240 | C-F stretch | ||